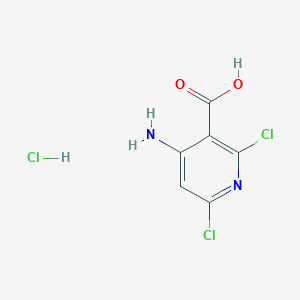

4-Amino-2,6-dichloronicotinic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

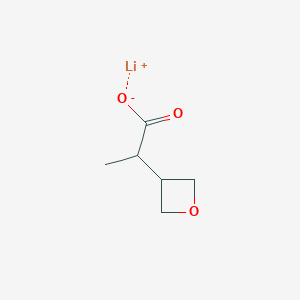

4-Amino-2,6-dichloronicotinic acid hydrochloride (ADNA) is a chemical compound with the molecular formula C6H4Cl2N2O2HCl. It is a reagent used in the synthesis of pyrimidine-based scaffolds .

Synthesis Analysis

A facile synthetic route to an important intermediate 4-amino-2,6-dichloropyridine has been developed. The process involves the oxidation of 2,6-dichloropyridine as a starting material to give a pyridine N-oxide derivative, which is then subjected to nitration followed by reduction .Molecular Structure Analysis

The molecular formula of 4-Amino-2,6-dichloronicotinic acid hydrochloride is C6H5Cl3N2O2, and its molecular weight is 243.47.Physical And Chemical Properties Analysis

The molecular weight of 4-Amino-2,6-dichloronicotinic acid is 207.01 . It has a predicted boiling point of 454.4±45.0 °C and a predicted density of 1.705±0.06 g/cm3 . The compound should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

Bifunctional Chelators for Technetium : 4-Amino-2,6-dichloronicotinic acid hydrochloride has been studied for its role in synthesizing bioconjugates for radiolabeling with Technetium-99m, a radioisotope used in nuclear medicine. The research focuses on understanding its efficiency in capturing Technetium at low concentrations and its coordination chemistry (Meszaros et al., 2011).

Steroid Conjugates in Cancer Treatment : There's research into the interaction of 4-Amino-2,6-dichloronicotinic acid hydrochloride derivatives with DNA, sex hormone binding globulin, the estrogen receptor, and various breast cancer cell lines. These studies are vital for understanding the potential of these compounds in cancer therapy (Schobert et al., 2007).

Agricultural Chemicals in Groundwater : The compound's role in agriculture, specifically its relation to land use and the concentration of agricultural chemicals in groundwater, has been studied. This research is crucial for environmental monitoring and understanding the impact of agricultural practices on water quality (Kolpin, 1997).

Electrocatalytic Synthesis : The electrocatalytic synthesis of 6-aminonicotinic acid, a derivative of 4-Amino-2,6-dichloronicotinic acid hydrochloride, has been explored. This process is significant for the production of various compounds in a more environmentally friendly manner (Gennaro et al., 2004).

Microbial Degradation : Research on a bacterium capable of mineralizing 6-chloronicotinic acid, a derivative of 4-Amino-2,6-dichloronicotinic acid hydrochloride, has been conducted. This study is relevant for understanding the biodegradation processes of such compounds in the environment (Shettigar et al., 2012).

Safety And Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

4-amino-2,6-dichloropyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2.ClH/c7-3-1-2(9)4(6(11)12)5(8)10-3;/h1H,(H2,9,10)(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTVYNXTOTVUIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2,6-dichloropyridine-3-carboxylic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B2737846.png)

![3-benzyl-6-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2737849.png)

![5-[(4-Chlorophenyl)methyl]-7-(4-methoxybenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2737853.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2737855.png)

![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2737857.png)